molecular formula C18H18FN7O B2772475 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920364-86-9

1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2772475
CAS No.: 920364-86-9
M. Wt: 367.388
InChI Key: RXOQVFMYZCTHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a sophisticated chemical scaffold designed for advanced pharmaceutical and biological research. This compound integrates a triazolopyrimidine core, known for its relevance in nucleic acid mimicry and enzyme inhibition, with a piperazine ring—a nitrogen-containing heterocycle frequently employed in drug discovery to fine-tune physicochemical properties, solubility, and molecular conformation . The 4-fluorophenyl substituent on the triazole ring is a common pharmacophore that can enhance target binding affinity and metabolic stability, while the cyclopropanecarbonyl group on the piperazine nitrogen is a structural motif found in various bioactive molecules . Piperazine derivatives are prevalent in numerous FDA-approved therapeutics, particularly in oncology, virology, and central nervous system disorders, functioning as kinase inhibitors, receptor modulators, and enzyme antagonists . The specific molecular architecture of this compound, featuring a triazolopyrimidine-piperazine linkage, suggests potential for investigating protein kinase inhibition pathways or serving as a key intermediate in the synthesis of more complex drug candidates . Its structure is representative of modern medicinal chemistry approaches that utilize piperazine as a versatile synthon to connect aromatic systems with carbonyl-containing groups, thereby creating novel molecules for probing biological mechanisms . This product is provided for research purposes as a high-grade solid and is intended for use in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

cyclopropyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-13-3-5-14(6-4-13)26-17-15(22-23-26)16(20-11-21-17)24-7-9-25(10-8-24)18(27)12-1-2-12/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOQVFMYZCTHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazolopyrimidine core.

    Attachment of the Piperazine Ring: The triazolopyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and fluorophenyl positions, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups replacing the original substituents.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several potential applications of this compound in the field of medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For example, triazole-based hybrids have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM, suggesting that similar derivatives may possess comparable antimicrobial activity .

Anticancer Potential

The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation. Triazoles are known for their ability to inhibit specific kinases that are crucial in cancer signaling pathways. The potential for this compound to act as a kinase inhibitor is an area of active research, particularly in targeting mutant forms of receptors like EGFR .

Neuropharmacological Effects

Piperazine derivatives have been explored for their psychotropic effects. Compounds similar to 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine may exhibit anxiolytic or antidepressant properties due to their interaction with neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Triazole-Based Antibacterial Agents : A study demonstrated that modifications to the triazole ring enhanced antibacterial efficacy against resistant strains of bacteria. These findings suggest that further structural optimization could lead to more potent derivatives .
  • Kinase Inhibition Studies : Research has indicated that certain piperazine derivatives can selectively inhibit kinases involved in tumor growth. This suggests a promising avenue for developing targeted cancer therapies based on the structural framework provided by this compound .

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and biological responses. The specific pathways involved depend on the target and the context of the research.

Comparison with Similar Compounds

Cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents, which may exhibit different biological activities and chemical properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures, which may have varying degrees of potency and selectivity for biological targets.

    Piperazine Derivatives: Compounds with piperazine rings but different attached groups, which can influence their pharmacokinetic and pharmacodynamic profiles.

The uniqueness of 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and drug development.

Biological Activity

1-Cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines and is characterized by its cyclopropyl group, a fluorophenyl group, and a triazolopyrimidine moiety linked through a piperazine ring. The following sections detail its synthesis, biological activity, and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core : This is achieved by reacting 4-fluorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized using phosphorus oxychloride.
  • Attachment of the Piperazine Ring : The triazolopyrimidine core is reacted with piperazine in the presence of potassium carbonate to yield the piperazine-linked intermediate.
  • Introduction of the Cyclopropyl Group : The cyclopropanecarbonyl group is introduced through further chemical modifications.

This multi-step synthesis underscores the complexity and potential for diverse biological activities associated with this compound .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. Specifically:

  • PARP Inhibition : The compound has been noted for its activity as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in treating cancers with BRCA1 and BRCA2 mutations. For instance, related compounds have demonstrated nanomolar inhibition against PARP-1 and PARP-2 and have shown efficacy in BRCA1-deficient breast cancer cell lines .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Regulation : By inhibiting PARP enzymes, the compound may disrupt DNA repair processes, leading to increased apoptosis in cancer cells.
  • Kinase Inhibition : Although studies have shown that some derivatives do not effectively inhibit certain kinases (e.g., CDK2 or Abl), this area remains a focus for further research .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityIC50 ValuesNotes
KU-0059436PARP Inhibition<10 nMEffective against BRCA-deficient cancers
Pyrazolo CompoundsAnticancer ActivityNot specifiedLack of cytotoxicity in certain cell lines
AAK1/GAK InhibitorsAntiviral ActivityNot specifiedDemonstrated efficacy in human-derived models

Q & A

Q. What are the standard synthetic routes for this compound, and what key reagents/conditions are critical for successful synthesis?

The synthesis typically involves multi-step reactions to construct the triazolopyrimidine core and attach substituents. Key steps include:

  • Triazolopyrimidine formation : Heterocyclization of 5-amino-triazole precursors with carbonyl reagents (e.g., carbon disulfide) under alkaline conditions .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperazine moiety, often using palladium catalysts (e.g., Pd/C) or copper iodide in solvents like DMF or dichloromethane .
  • Cyclopropanecarbonyl attachment : Acylation reactions with cyclopropanecarbonyl chloride under anhydrous conditions .
    Critical factors include temperature control (reflux vs. microwave-assisted heating), catalyst selection, and purification via column chromatography .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane geometry .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and detect isotopic patterns (e.g., chlorine/fluorine) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
  • X-ray crystallography : For resolving ambiguous stereochemistry or conformational isomerism .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the triazolopyrimidine core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time and byproducts .
  • Catalyst screening : Testing palladium/copper ratios (e.g., PdCl2_2/CuI) for coupling reactions to minimize side products .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) to stabilize reactive intermediates during heterocyclization .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological activity enhancement?

  • Substituent variation : Systematic modification of the 4-fluorophenyl group (e.g., replacing fluorine with chlorine or methoxy) to assess binding affinity changes .
  • Biological assays :
    • Kinase inhibition : ATP-competitive assays using purified kinases (e.g., EGFR or VEGFR2) .
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations .
    • Receptor binding : Radioligand displacement studies (e.g., CB2R agonism in ) .
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins .

Q. How can contradictions in reported biological activities of triazolopyrimidine derivatives be resolved?

  • Comparative structural analysis : Overlaying X-ray or NMR data to identify conformational differences impacting activity (e.g., fluorophenyl orientation in CB2R vs. kinase targets) .
  • Assay standardization : Replicating experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., fluorine substitution correlating with increased cytotoxicity across papers) .

Q. What experimental strategies are recommended for evaluating metabolic stability and toxicity?

  • In vitro microsomal assays : Incubation with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .
  • In vivo toxicity : Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to balance efficacy and toxicity?

  • Dose range selection : Start with 10x IC50_{50} (from in vitro assays) and apply logarithmic dilution (e.g., 0.1–100 µM) .
  • Endpoint metrics : Measure both efficacy (e.g., tumor growth inhibition) and toxicity (e.g., ALT/AST levels) in parallel .
  • Statistical models : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/LD50_{50} and therapeutic indices .

Q. What approaches resolve spectral data inconsistencies (e.g., unexpected NMR peaks)?

  • 2D NMR techniques : HSQC and HMBC to assign overlapping signals and verify connectivity .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to trace carbon frameworks in ambiguous regions .
  • Dynamic NMR : Variable-temperature experiments to detect rotational barriers in cyclopropane or piperazine moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.